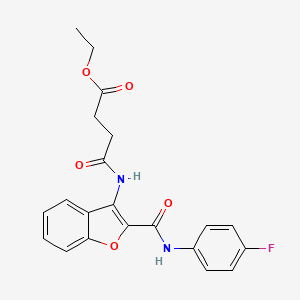

![molecular formula C14H11BrN2O4S B2943593 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922011-56-1](/img/structure/B2943593.png)

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

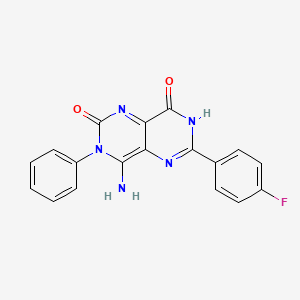

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic Acid Salt Forms

New methanesulfonic acid salt forms of carbamazepine and its structural analogue, 10,11-dihydrocarbamazepine, have been prepared and characterized. These compounds demonstrate the application of methanesulfonic acid in modifying the physical properties of pharmaceutical compounds, potentially affecting their solubility, stability, and bioavailability (Eberlin, Eddleston, & Frampton, 2013).

Photophysical Properties of Fluorescent Compounds

A series of 2,5-dibenzoxazolylphenols and related compounds prepared from methanesulfonamidoterephthalic acids showed excited state intramolecular proton-transfer fluorescence. This research highlights the role of methanesulfonamide groups in developing novel fluorescent materials for potential use in detecting ionizing radiation (Kauffman & Bajwa, 1993).

Antimicrobial and Anticancer Activities

Amido sulfonamido methane-linked bis heterocycles have been synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the potential therapeutic applications of sulfonamide derivatives in treating infections and cancer (Premakumari et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of dibenz[c,e]azepines and their derivatives, including those involving methanesulfonamide linkages, provide insights into the chemical properties and potential applications of these compounds in developing new materials or pharmaceuticals (Mason et al., 2003).

Asymmetric Alkynylation

The asymmetric alkynylation of seven-membered cyclic imines, such as dibenzo[b,f][1,4]oxazepines, using chiral phosphoric acid and Ag(I) catalysts, demonstrates the potential for synthesizing optically active derivatives. This process could be applied in the synthesis of complex organic molecules with specific chirality (Ren, Wang, & Liu, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in various neurological processes, including motor control, reward, and reinforcement, and is a major target for antipsychotic drugs .

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. This inhibition can lead to changes in the signaling pathways downstream of the receptor .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it can lead to a decrease in the activity of the cyclic adenosine monophosphate (cAMP) pathway, which is involved in many cellular processes, including the regulation of gene expression, cell growth, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. By inhibiting the dopamine d2 receptor, it can potentially alter neuronal signaling and contribute to the treatment of various central nervous system disorders, including tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, huntington’s chorea, psychosis, depression, or schizophrenia .

Eigenschaften

IUPAC Name |

1-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4S/c15-8-22(19,20)17-9-5-6-12-10(7-9)14(18)16-11-3-1-2-4-13(11)21-12/h1-7,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBMCEGJGXZPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)

![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)

![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)

![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,4-dibromophenyl)amino)formamide](/img/structure/B2943532.png)